3-Thia-9-azabicyclo[3.3.1]nonane hydrochloride
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Overview
Description
3-Thia-9-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic compound that features a sulfur and nitrogen atom within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thia-9-azabicyclo[3.3.1]nonane hydrochloride typically involves the formation of the bicyclic ring system through cyclization reactions. One common method includes the use of radical cyclization protocols. For instance, a SmI₂-mediated radical cyclization has been reported to be effective in constructing the desired ring system . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods. This typically involves scaling up the reaction conditions and ensuring the purity and yield of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Thia-9-azabicyclo[3.3.1]nonane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced bicyclic compounds, and various substituted derivatives. These products can be further utilized in different applications, including drug development and materials science .
Scientific Research Applications
3-Thia-9-azabicyclo[3.3.1]nonane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-Thia-9-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- **3-Azabicyclo[3.3.1]non
Properties
Molecular Formula |
C7H14ClNS |
---|---|
Molecular Weight |
179.71 g/mol |
IUPAC Name |
3-thia-9-azabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C7H13NS.ClH/c1-2-6-4-9-5-7(3-1)8-6;/h6-8H,1-5H2;1H |
InChI Key |
QHMVBCCSONBZAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CSCC(C1)N2.Cl |
Origin of Product |
United States |
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